GSK2606414 is a small molecule inhibitor developed by GlaxoSmithKline (GSK) []. It acts as a potent and selective inhibitor of PERK, a key protein involved in the unfolded protein response (UPR) []. GSK2606414 is primarily used in scientific research to investigate the role of PERK in various cellular processes and disease models, particularly those involving endoplasmic reticulum stress [].
While the specific details of GSK2606414 synthesis are proprietary to GSK, its discovery and optimization were guided by structure-based drug design using the human PERK crystal structure []. This suggests a multi-step synthesis process involving chemical modification of a core scaffold to optimize its interaction with the PERK ATP-binding site.
GSK2606414 acts as a potent and highly selective ATP-competitive inhibitor of PERK [, , , , , , , , , , , , , , , , , , , , , , , ]. PERK is a transmembrane protein kinase located on the endoplasmic reticulum (ER) membrane and plays a crucial role in the unfolded protein response (UPR) []. When activated by ER stress, PERK phosphorylates eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis and preferential translation of specific mRNAs, such as activating transcription factor 4 (ATF4) [, , , , , , ]. ATF4, in turn, regulates the expression of genes involved in adaptation to ER stress, including C/EBP homologous protein (CHOP) [, , , , , , , , ]. While the PERK pathway initially promotes cell survival under ER stress, prolonged activation can lead to apoptosis, a process often mediated by CHOP [, , , , , ].
By inhibiting PERK, GSK2606414 prevents eIF2α phosphorylation and downstream activation of the PERK-eIF2α-ATF4-CHOP pathway [, , , , , , , , , , , , ]. This inhibition has been shown to modulate various cellular processes, including apoptosis, inflammation, and angiogenesis, depending on the context and cell type [, , , , , , , , , , , ].
Cancer Research: Studies have shown that GSK2606414 can inhibit the growth of various cancer cell lines, including multiple myeloma [], colorectal cancer [], and leukemia [], by inducing apoptosis and cell cycle arrest. These findings suggest the potential of PERK as a therapeutic target in cancer.
Neurodegenerative Diseases: GSK2606414 has demonstrated neuroprotective effects in preclinical models of prion diseases [, ], Alzheimer's disease [], and Marinesco-Sjögren syndrome []. It has been shown to delay neurodegeneration and improve motor function, suggesting its potential therapeutic application in these conditions.
Metabolic Disorders: Research has revealed that partial PERK inhibition with GSK2606414 can enhance glucose-stimulated insulin secretion in pancreatic islets [], highlighting its potential for treating insulin deficiency.
Ocular Diseases: Studies have shown that GSK2606414 can suppress neovascularization and protect neurons in a mouse model of ischemia-induced retinopathy [], suggesting its potential therapeutic benefit in ocular diseases involving retinal ischemia.
Other Applications: GSK2606414 has also been used to study the role of PERK in various other contexts, including bone cancer pain [], periodontitis [], and lung injury [], further demonstrating its versatility as a research tool.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2